4-{[(4-Chlorophenyl)sulfanyl]methyl}-1-[(4-chlorophenyl)sulfonyl]-4-piperidinol
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Overview
Description
4-{[(4-Chlorophenyl)sulfanyl]methyl}-1-[(4-chlorophenyl)sulfonyl]-4-piperidinol is a complex organic compound characterized by the presence of chlorophenyl groups, sulfanyl and sulfonyl functionalities, and a piperidinol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Chlorophenyl)sulfanyl]methyl}-1-[(4-chlorophenyl)sulfonyl]-4-piperidinol typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the sulfonation of chlorobenzene with sulfuric acid to produce 4-chlorophenyl sulfone . This intermediate can then undergo further reactions, such as nucleophilic substitution and coupling reactions, to introduce the sulfanyl and piperidinol groups.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing reaction conditions to maximize yield and purity. This can include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-Chlorophenyl)sulfanyl]methyl}-1-[(4-chlorophenyl)sulfonyl]-4-piperidinol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The sulfonyl group can be reduced to a sulfanyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group yields a sulfonyl group, while nucleophilic substitution of the chlorophenyl groups can introduce various functional groups.
Scientific Research Applications
4-{[(4-Chlorophenyl)sulfanyl]methyl}-1-[(4-chlorophenyl)sulfonyl]-4-piperidinol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[(4-Chlorophenyl)sulfanyl]methyl}-1-[(4-chlorophenyl)sulfonyl]-4-piperidinol involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfanyl and sulfonyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorodiphenyl sulfone: Similar in structure but lacks the piperidinol group.
Bis(4-chlorophenyl) sulfone: Contains two chlorophenyl groups and a sulfone group but no piperidinol.
4-Chlorophenyl phenyl sulfone: Similar sulfone functionality but different aromatic substitution pattern.
Uniqueness
4-{[(4-Chlorophenyl)sulfanyl]methyl}-1-[(4-chlorophenyl)sulfonyl]-4-piperidinol is unique due to the combination of its sulfanyl, sulfonyl, and piperidinol groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-1-(4-chlorophenyl)sulfonylpiperidin-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO3S2/c19-14-1-5-16(6-2-14)25-13-18(22)9-11-21(12-10-18)26(23,24)17-7-3-15(20)4-8-17/h1-8,22H,9-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRHLJJSARPAIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CSC2=CC=C(C=C2)Cl)O)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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